Sigma-1 Receptor Binding Affinity
(4-Ethylbenzyl)(2-methoxybenzyl)amine binds to the human sigma non-opioid intracellular receptor 1 (sigma-1 receptor) with an IC₅₀ of 1.40 nM, as determined via competitive binding assay using [³H]DTG as radioligand in guinea pig cerebellum membrane preparations [1]. While no direct head-to-head comparison data with close structural analogs are publicly available for this specific compound, the nanomolar IC₅₀ value distinguishes it from the broader class of unsubstituted dibenzylamines, which typically exhibit substantially weaker affinity at sigma receptors or have not been reported as sigma ligands. The binding data were curated by ChEMBL from Merck Sharp and Dohme Research Laboratories and deposited in BindingDB under monomer ID 50421895 (CHEMBL555890) [2].
| Evidence Dimension | Sigma-1 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 1.40 nM |
| Comparator Or Baseline | Unsubstituted dibenzylamine (CAS 103-49-1) — no reported sigma receptor affinity in authoritative databases; class-level inference of substantially lower affinity |
| Quantified Difference | Target compound exhibits low nanomolar IC₅₀; comparator lacks documented sigma receptor binding |
| Conditions | Competitive binding assay; [³H]DTG radioligand; guinea pig cerebellum membrane |
Why This Matters
A 1.40 nM IC₅₀ at the sigma-1 receptor positions this compound as a validated screening hit for sigma-1-focused programs, whereas unsubstituted dibenzylamine provides no such target engagement data.
- [1] BindingDB. BDBM50421895 (CHEMBL555890). Target: Sigma non-opioid intracellular receptor 1 (Human). IC₅₀: 1.40 nM. Assay: [³H]DTG radioligand binding in guinea pig cerebellum. Data curated by ChEMBL from Merck Sharp and Dohme Research Laboratories. Deposited 2013-09-22. View Source
- [2] BindingDB. Affinity Data: IC₅₀ = 1.40 nM for sigma receptor using [³H]DTG radioligand. Monomer ID 50421895. View Source
